molecular formula C12H16N2O6 B8679939 5'-O-acetylthymidine CAS No. 35898-31-8

5'-O-acetylthymidine

Cat. No.: B8679939
CAS No.: 35898-31-8
M. Wt: 284.26 g/mol
InChI Key: ACYSKFODOKGJMA-IVZWLZJFSA-N
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Description

5'-O-Acetylthymidine is a thymidine derivative where an acetyl group is esterified to the 5'-hydroxyl position of the deoxyribose sugar. Thymidine itself consists of a thymine base linked to a deoxyribose moiety. The acetylation at the 5'-position modifies the molecule's physicochemical properties, such as solubility and metabolic stability, and can influence its biological activity.

Properties

CAS No.

35898-31-8

Molecular Formula

C12H16N2O6

Molecular Weight

284.26 g/mol

IUPAC Name

[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate

InChI

InChI=1S/C12H16N2O6/c1-6-4-14(12(18)13-11(6)17)10-3-8(16)9(20-10)5-19-7(2)15/h4,8-10,16H,3,5H2,1-2H3,(H,13,17,18)/t8-,9+,10+/m0/s1

InChI Key

ACYSKFODOKGJMA-IVZWLZJFSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC(=O)C)O

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(=O)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

5'-O-acetylthymidine can be synthesized through the acetylation of thymidine. The reaction typically involves thymidine and acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under mild conditions, usually at room temperature, to yield thymidine acetate.

Industrial Production Methods

Industrial production of thymidine acetate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5'-O-acetylthymidine undergoes various chemical reactions, including:

    Hydrolysis: 5'-O-acetylthymidine can be hydrolyzed to thymidine and acetic acid in the presence of water and an acid or base catalyst.

    Oxidation: 5'-O-acetylthymidine can be oxidized to form thymidine derivatives.

    Substitution: 5'-O-acetylthymidine can undergo nucleophilic substitution reactions to form various thymidine analogs.

Common Reagents and Conditions

    Hydrolysis: Water, acid (e.g., hydrochloric acid), or base (e.g., sodium hydroxide).

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Hydrolysis: Thymidine and acetic acid.

    Oxidation: Thymidine derivatives.

    Substitution: Various thymidine analogs.

Scientific Research Applications

5'-O-acetylthymidine has numerous applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of thymidine analogs and other nucleoside derivatives.

    Biology: Employed in cell proliferation assays to measure DNA synthesis and cell division.

    Medicine: Used in the development of antiviral drugs, such as azidothymidine (AZT), which is used to treat HIV infection.

    Industry: Utilized in the production of radiolabeled thymidine for use in various biochemical assays.

Mechanism of Action

5'-O-acetylthymidine exerts its effects by incorporating into DNA during the S-phase of the cell cycle. It acts as a substrate for DNA polymerase, allowing the enzyme to synthesize new DNA strands. This incorporation can be used to measure DNA synthesis and cell proliferation. Additionally, thymidine acetate can be phosphorylated to form thymidine triphosphate, which is essential for DNA replication and repair.

Comparison with Similar Compounds

Structural Isomers: 5'- vs. 3'-O-Acetylthymidine

The position of acetylation significantly impacts biological activity. For example:

  • 5'-O-Acetylthymidine (isolated from Theonella sp. and soft coral Cladiella australis) exhibits cytotoxic activity against cancer cell lines .
  • 3'-O-Acetylthymidine (also from C. australis) lacks cytotoxic activity, highlighting the critical role of acetylation position .

Structural Comparison Table

Compound Acetylation Position Source Cytotoxic Activity
5'-O-Acetylthymidine 5' Theonella sp., C. australis Yes
3'-O-Acetylthymidine 3' C. australis No

Base-Modified Analogues: Thymidine vs. Deoxyuridine/Uridine Derivatives

The base structure distinguishes related acetylated nucleosides:

  • 5'-O-Acetyl-2'-deoxyuridine (from Theonella sp.) replaces thymine with uracil. While structurally similar to 5'-O-acetylthymidine, its anti-proliferative activity remains uncharacterized .
  • 5'-O-Acetyluridine (from Penicillium sp.

Base-Modified Compounds Table

Compound Base Source Key Features
5'-O-Acetylthymidine Thymine Theonella sp. Cytotoxic
5'-O-Acetyl-2'-deoxyuridine Uracil Theonella sp. Uncharacterized activity
5'-O-Acetyluridine Uracil Penicillium sp. Fungal origin

Complex Derivatives: Phosphate and Boron-Containing Analogues

  • 3'-O-Acetylthymidine 5'-Diphosphate : Combines acetylation with a diphosphate group, altering charge and enzyme interactions .
  • 5'-O-(o-Carboran-1-ylmethyl)uridine : A boron-cluster-modified uridine derivative, showcasing exotic functionalization for targeted therapies .

Functionalized Derivatives Table

Compound Functional Group Key Property
3'-O-Acetylthymidine 5'-Diphosphate Diphosphate Charged, enzyme substrates
5'-O-(o-Carboran-1-ylmethyl)uridine Boron cluster Potential neutron capture therapy

Key Research Findings

Biological Activity : 5'-O-Acetylthymidine from Theonella sp. demonstrated moderate anti-proliferative effects, though macrolides (e.g., swinholide A) dominated activity in the same extracts .

Synthetic Utility : Acetyl groups are less stable than trityl or benzoyl groups, making them suitable for transient protection in solution-phase synthesis .

Metabolic Stability : Acetylation at the 5'-position may slow enzymatic degradation compared to unmodified thymidine, though this requires further validation.

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